(1S,4R,13R)-3-oxa-11-azatetracyclo[6.4.1.01,11.04,13]tridec-8-ene
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Overview
Description
(1S,4R,13R)-3-oxa-11-azatetracyclo[64101,1104,13]tridec-8-ene is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,13R)-3-oxa-11-azatetracyclo[6.4.1.01,11.04,13]tridec-8-ene typically involves multiple steps, including cyclization reactions to form the tetracyclic core. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group placement. Detailed synthetic routes would require access to specialized chemical literature or experimental data.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes the use of cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,4R,13R)-3-oxa-11-azatetracyclo[6.4.1.01,11.04,13]tridec-8-ene can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1S,4R,13R)-3-oxa-11-azatetracyclo[6.4.1.01,11.04,13]tridec-8-ene is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biology, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential as a biochemical probe.
Medicine
In medicine, this compound could be explored for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1S,4R,13R)-3-oxa-11-azatetracyclo[6.4.1.01,11.04,13]tridec-8-ene involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. Detailed mechanistic studies would require experimental data from biochemical assays and molecular modeling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,4R,13R)-3-oxa-11-azatetracyclo[6.4.1.01,11.04,13]tridec-8-ene include other tetracyclic compounds with different functional groups or stereochemistry. Examples might include:
- Tetracyclo[6.4.1.01,11.04,13]tridecane derivatives
- Azabicyclo[3.2.1]octane derivatives
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(1S,4R,13R)-3-oxa-11-azatetracyclo[6.4.1.01,11.04,13]tridec-8-ene |
InChI |
InChI=1S/C11H15NO/c1-2-8-4-5-12-6-11(12)7-13-9(3-1)10(8)11/h4,9-10H,1-3,5-7H2/t9-,10+,11+,12?/m1/s1 |
InChI Key |
SVORYJKHMVSHMR-FEZOTEKNSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H]3C(=CCN4[C@@]3(C4)CO2)C1 |
Canonical SMILES |
C1CC2C3C(=CCN4C3(C4)CO2)C1 |
Origin of Product |
United States |
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